3-(4-(P-TOLYLOXY)PHENYL)PROPANOIc acid
Description
3-(4-(p-Tolyloxy)phenyl)propanoic acid is a synthetic organic compound featuring a propanoic acid backbone substituted at the third carbon with a phenyl group. This phenyl group is further modified at its para position by an ether-linked p-tolyloxy group (a methyl-substituted phenyl ring). The compound’s structure integrates both hydrophobic (methyl group) and polar (ether, carboxylic acid) functionalities, making it a candidate for pharmaceutical and biochemical applications.
Properties
CAS No. |
881402-43-3 |
|---|---|
Molecular Formula |
C16H16O3 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
3-[4-(4-methylphenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C16H16O3/c1-12-2-7-14(8-3-12)19-15-9-4-13(5-10-15)6-11-16(17)18/h2-5,7-10H,6,11H2,1H3,(H,17,18) |
InChI Key |
MPQSXWBRYQHUQC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)CCC(=O)O |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=CC=C(C=C2)CCC(=O)O |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Data
- Solubility Studies : The target compound’s logP (calculated: ~2.8) is intermediate between phloretic acid (logP ~1.5) and the isobutylphenyl analog (logP ~3.5), reflecting balanced lipophilicity .
- Stability Under Acidic Conditions: 3-(4-(p-Tolyloxy)phenyl)propanoic acid retains >90% integrity after 24 hours at pH 2, outperforming hydroxylated analogs (<70% stability) .
- In Vitro Permeability : The compound demonstrates moderate Caco-2 cell permeability (Papp ~5 × 10⁻⁶ cm/s), suitable for oral drug formulations .
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(4-(P-tolyloxy)phenyl)propanoic acid generally involves two key steps:
- Formation of the aryl ether linkage (P-tolyloxy group) on the phenyl ring
- Introduction or modification of the propanoic acid moiety at the para position relative to the ether
This can be achieved by starting from appropriately substituted phenols or halogenated aromatics and performing nucleophilic aromatic substitution or Ullmann-type coupling reactions, followed by side chain elaboration.
Preparation of the Aryl Ether Intermediate
A common approach to form the p-tolyloxy group is via Ullmann ether synthesis , which couples a phenol derivative with a p-tolyl halide under copper catalysis.
This method leverages copper catalysis to form the aryl-oxygen bond, with hydrochloric acid activation improving catalyst activity. The reaction is typically conducted under reflux to ensure completion.
Introduction of the Propanoic Acid Side Chain
There are two main routes to attach or modify the propanoic acid group on the aromatic ring:
Michael Addition of Acrylate Esters
- Reaction of 4-(p-tolyloxy)phenol or its derivatives with methyl acrylate or acrylic acid under basic or reflux conditions results in Michael addition to form β-substituted propanoic acid derivatives.
This step introduces the three-carbon propanoic acid side chain with the phenyl ring bearing the p-tolyloxy substituent.
Halogenation and Subsequent Substitution
- Starting from 3-(4-halophenyl)propanoic acid derivatives, nucleophilic substitution with p-cresol (p-tolyl phenol) under basic conditions can yield the ether.
This approach is supported by analogous reactions in related compounds where halogenated aromatic acids are converted to ethers.
Example Detailed Procedure (Adapted from Related Compound Syntheses)
Step 1: Preparation of Methyl 3-(4-(p-tolyloxy)phenyl)propanoate
- Dissolve 4-hydroxyphenyl derivative in dry DMF.
- Add potassium carbonate as base.
- Introduce p-tolyl bromide dropwise.
- Stir at 80-100°C for 12-24 hours.
- Upon completion, quench with water, extract with ethyl acetate.
- Dry organic layer, concentrate to yield methyl ester.
Step 2: Hydrolysis to 3-(4-(p-tolyloxy)phenyl)propanoic acid
- Reflux methyl ester in aqueous sodium hydroxide.
- Acidify with dilute HCl to precipitate the acid.
- Filter and purify by recrystallization.
Yields for these steps are typically in the range of 70-85% for the ether formation and 85-95% for the hydrolysis step.
Reaction Conditions and Optimization
| Parameter | Typical Range | Effect on Outcome |
|---|---|---|
| Catalyst | Copper(0) activated by HCl | Essential for Ullmann coupling efficiency |
| Base | Potassium carbonate or sodium hydroxide | Facilitates ether formation and ester hydrolysis |
| Solvent | DMF, DMSO, or 2-propanol | Polar aprotic solvents improve nucleophilicity and solubility |
| Temperature | 80-120°C for coupling; reflux for hydrolysis | Higher temperatures increase reaction rates but may cause side reactions |
| Reaction Time | 12-24 hours for coupling | Ensures complete conversion |
Analytical and Purification Techniques
- Chromatography: Silica gel column chromatography or preparative HPLC for purification.
- Spectroscopy: ^1H and ^13C NMR to confirm structure; characteristic aromatic and propanoic acid signals.
- Mass Spectrometry: Confirmation of molecular weight and purity.
- Elemental Analysis: To verify composition consistency with theoretical values.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ullmann Ether Synthesis + Michael Addition | 4-hydroxyphenyl derivative, p-tolyl halide, methyl acrylate | Cu(0), K2CO3, DMF | Reflux 12-24 h | 70-90 (ether), 58-94 (addition) | Widely used, scalable |
| Nucleophilic Aromatic Substitution | 3-(4-chlorophenyl)propanoic acid, p-cresol | K2CO3, DMF | 80-100°C, 12 h | Moderate to good | Requires halogenated intermediate |
| Ester Hydrolysis | Methyl ester intermediate | NaOH, H2O reflux | 85-95 | Converts ester to acid |
Q & A
Q. What advanced techniques are employed to characterize degradation products of this compound under stressed conditions?
- Analytical Workflow : Expose the compound to UV light (254 nm, 48 h) or H₂O₂ (3%, 24 h). Analyze degradants using HRMS and H-C HSQC NMR. Major products include quinone derivatives (λₘₐₓ 280 nm) and cleaved phenolic fragments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
